2-(Phenylhydrazono)-propanedioyl dichloride

Overview

Description

“2-(Phenylhydrazono)-propanedioyl dichloride” is a complex compound. Unfortunately, there is no specific information available about this compound in the literature123. However, it appears to be a derivative of phenylhydrazine, which is a compound used in the synthesis of various organic compounds4.

Synthesis Analysis

The synthesis of phenylhydrazine derivatives involves coupling appropriate aldehydes with phenyl hydrazine in the presence of distilled water and a catalytic amount of glacial acetic acid4. However, the specific synthesis process for “2-(Phenylhydrazono)-propanedioyl dichloride” is not available in the literature.

Molecular Structure Analysis

The molecular structure of “2-(Phenylhydrazono)-propanedioyl dichloride” is not explicitly mentioned in the literature3. However, the structure of similar compounds can be determined using techniques such as X-ray crystallography5.

Chemical Reactions Analysis

The specific chemical reactions involving “2-(Phenylhydrazono)-propanedioyl dichloride” are not available in the literature678. However, similar compounds are used as reagents in organic chemistry, serving as oxidants and chlorinating agents2.

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Phenylhydrazono)-propanedioyl dichloride” are not explicitly mentioned in the literature111213. However, similar compounds’ properties can be determined using various techniques, including spectroscopy and chromatography11.

Scientific Research Applications

Synthetic Applications

2-(Phenylhydrazono)-propanedioyl dichloride is utilized in the synthesis of various complex compounds. For instance, its derivatives have been employed in the creation of new indole-containing compounds with antimicrobial properties (Behbehani et al., 2011). These compounds demonstrated significant activities against various microbial organisms, indicating the potential of 2-(Phenylhydrazono)-propanedioyl dichloride derivatives in the development of new antimicrobial agents.

Chemical Structure and Tautomerism Studies

Research on the tautomerism of compounds related to 2-(Phenylhydrazono)-propanedioyl dichloride has provided insights into their chemical structures. The study of phenylhydrazono-phenylazo tautomerism revealed that these compounds can exist in multiple forms, which has implications for their chemical behavior and potential applications (Fatiadi & Isbell, 1966).

Application in Hydrogenation Processes

The compound has been studied in the context of enantioselective hydrogenation processes. Research on the hydrogenation of 1-phenyl-1,2-propanedione, a compound related to 2-(Phenylhydrazono)-propanedioyl dichloride, has provided valuable insights into the mechanisms and efficiencies of such reactions (Toukoniitty et al., 2001).

Industrial Chemical Production

Compounds related to 2-(Phenylhydrazono)-propanedioyl dichloride have been explored in the microbial production of industrial chemicals. Studies have focused on the metabolic engineering of pathways in microorganisms to produce chemicals like 1,2-propanediol from renewable resources, illustrating the broader industrial applications of these compounds (Niu et al., 2018).

Corrosion Inhibition

Research has also been conducted on the use of related compounds as corrosion inhibitors. Studies on 1-(4-Nitrophenylo-imino)-1-(phenylhydrazono)-propan-2-one revealed its effectiveness in protecting metals from corrosion, demonstrating the potential of these compounds in industrial applications (Hamani et al., 2017).

Conformational Analysis

Infrared and theoretical studies have been performed to identify the predominant conformers of malonyl dichloride, a compound related to 2-(Phenylhydrazono)-propanedioyl dichloride. This research contributes to a deeper understanding of the molecular structure and stability of such compounds (Pietri et al., 1995).

Safety And Hazards

The safety data and hazards associated with “2-(Phenylhydrazono)-propanedioyl dichloride” are not explicitly mentioned in the literature1415. However, similar compounds, such as 1,2-dichloroethane, are considered hazardous and toxic, and may cause skin irritation, serious eye irritation, and may be carcinogenic14.

Future Directions

There are no specific future directions mentioned in the literature for “2-(Phenylhydrazono)-propanedioyl dichloride”. However, research in the field of organic chemistry continues to explore new synthesis methods, applications, and safety measures for similar compounds1617.

properties

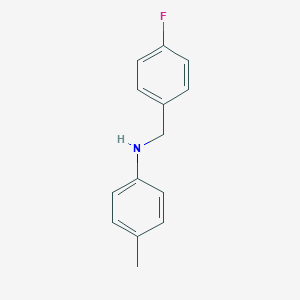

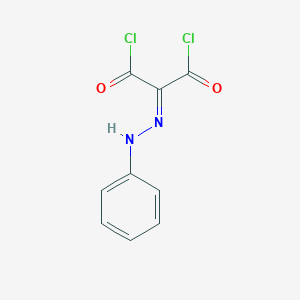

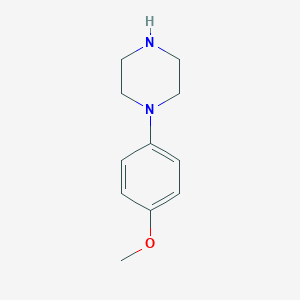

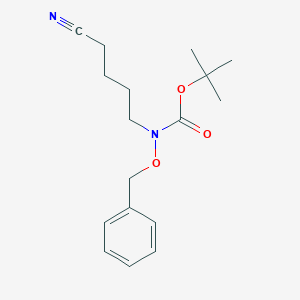

IUPAC Name |

2-(phenylhydrazinylidene)propanedioyl dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O2/c10-8(14)7(9(11)15)13-12-6-4-2-1-3-5-6/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVARZUUKZACNGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN=C(C(=O)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Phenylhydrazono)-propanedioyl dichloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

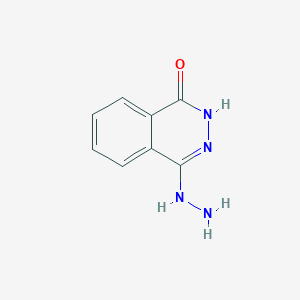

![8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B173032.png)

![1-[5-(Tert-butylamino)-2-methyl-4-phenylfuran-3-YL]ethanone](/img/structure/B173043.png)

![Ethyl imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B173054.png)